molecular formula C14H21NO B4432626 2,2-dimethyl-N-(1-phenylpropyl)propanamide

2,2-dimethyl-N-(1-phenylpropyl)propanamide

Cat. No. B4432626
M. Wt: 219.32 g/mol
InChI Key: CAHHTVNATSMQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-(1-phenylpropyl)propanamide, also known as DPP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. DPP belongs to the class of compounds known as amides, which are widely used in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-(1-phenylpropyl)propanamide is not yet fully understood. However, it has been suggested that this compound may work by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, this compound may act on certain receptors in the body to produce its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not produce any significant adverse effects on the body. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2-dimethyl-N-(1-phenylpropyl)propanamide in lab experiments is its low toxicity profile, which makes it a safe compound to work with. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 2,2-dimethyl-N-(1-phenylpropyl)propanamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine. Finally, research is needed to optimize the synthesis and purification methods for this compound to improve its efficiency and cost-effectiveness.

Scientific Research Applications

2,2-dimethyl-N-(1-phenylpropyl)propanamide has been found to have potential applications in the field of medicine. It has been studied for its ability to inhibit the growth of cancer cells, particularly in breast cancer. Additionally, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

2,2-dimethyl-N-(1-phenylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-5-12(11-9-7-6-8-10-11)15-13(16)14(2,3)4/h6-10,12H,5H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHHTVNATSMQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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